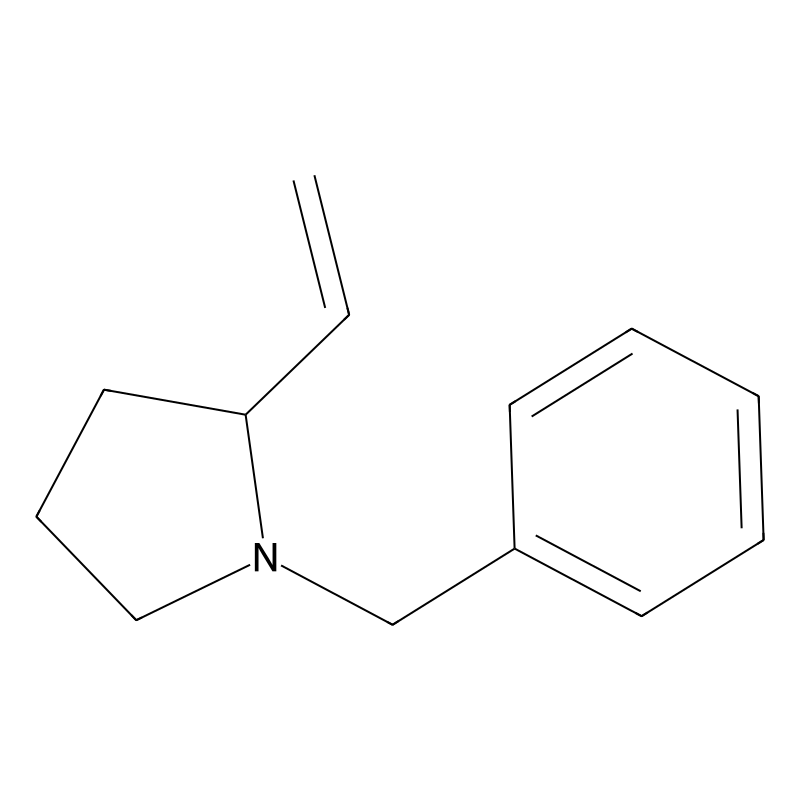

1-benzyl-2-ethenylpyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-benzyl-2-ethenylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring with a benzyl group and an ethenyl group attached. Its molecular formula is , and it has a CAS number of 64871-53-0. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the pyrrolidine moiety, which is often associated with biological activity.

- Electrophilic Addition: The ethenyl group can participate in electrophilic addition reactions, allowing for further functionalization.

- Hydrogenation: The double bond in the ethenyl group can be hydrogenated to form 1-benzyl-2-pyrrolidine.

- Nucleophilic Substitution: The nitrogen atom may undergo nucleophilic substitution reactions, potentially leading to the formation of derivatives that could have enhanced biological properties.

- Antidepressants: Some pyrrolidine compounds have shown efficacy in treating depression.

- Antitumor Agents: There is evidence suggesting that certain derivatives may have anticancer properties.

- Neuroprotective Agents: Compounds with a similar framework have been studied for their neuroprotective effects.

Several methods exist for synthesizing 1-benzyl-2-ethenylpyrrolidine:

- From Benzylpyrrolidine: The compound can be synthesized by reacting benzylpyrrolidine with an appropriate reagent that introduces the ethenyl group, such as through dehydrohalogenation or elimination reactions.

- Via Olefination: Another synthetic route involves olefination reactions using phosphorus-based reagents to introduce the ethenyl moiety onto the pyrrolidine ring.

- Catalytic Methods: Transition metal-catalyzed reactions may also be employed to facilitate the formation of the ethenyl group under mild conditions.

1-benzyl-2-ethenylpyrrolidine has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various biological pathways.

- Material Science: Its unique properties may be exploited in creating new materials or polymers.

Several compounds share structural similarities with 1-benzyl-2-ethenylpyrrolidine. Below is a comparison highlighting their uniqueness:

The uniqueness of 1-benzyl-2-ethenylpyrrolidine lies in its combination of both the ethenyl and benzyl functionalities on a pyrrolidine framework, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Role in Tandem Cyclization Reactions

1-benzyl-2-ethenylpyrrolidine serves as a versatile substrate in tandem cyclization reactions for the construction of complex heterocyclic frameworks [1]. These reactions enable the formation of multiple bonds in a single synthetic operation, providing atom-economical access to structurally diverse nitrogen-containing heterocycles [1] [2].

Copper-Catalyzed Tandem Amination/Cyanation/Alkylation Sequences

The compound demonstrates exceptional utility in copper-catalyzed three-component tandem reactions involving amination, cyanation, and alkylation steps [1]. When primary amine-tethered alkynes containing the benzylpyrrolidine motif are subjected to copper bromide catalysis with trimethylsilyl cyanide and alkylating agents, they yield α-cyano pyrrolidine derivatives with excellent regioselectivity [1].

Table 1: Copper-Catalyzed Tandem Reaction Conditions and Yields

| Entry | Substrate | TMS-CN (equiv) | Alkylating Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-benzyl-2-ethenylpyrrolidine | 4 | Chloroacetonitrile (2 equiv) | Acetonitrile | 90°C | 30 min | 93 |

| 2 | 1-benzyl-2-ethenylpyrrolidine | 4 | Benzyl bromide (2 equiv) | Acetonitrile | 100°C | 12 h | 85 |

| 3 | 1-benzyl-2-ethenylpyrrolidine | 4 | Chloroacetamide (2 equiv) | Acetonitrile | 90°C | 40 min | 92 |

Conditions: Amino alkyne (0.25 mmol), CuBr (5 mol%), with or without Sc(OTf)₃ (2 mol%) as co-catalyst [1]

The mechanism involves initial cyclization of the amine-tethered alkyne to form an imine intermediate, followed by nucleophilic attack of trimethylsilyl cyanide and subsequent alkylation to stabilize the tertiary amine product [1]. The use of scandium triflate as a co-catalyst significantly enhances reaction rates and improves chemical yields when dealing with internal alkyne substrates [1].

Rhodium-Catalyzed Asymmetric Tandem Arylation/Cyclization

1-benzyl-2-ethenylpyrrolidine derivatives participate effectively in rhodium-catalyzed asymmetric tandem cyclization reactions with arylboronic acids [3]. These transformations utilize tosylamide-linked 5-alkynones to generate chiral tertiary allylic alcohols containing tetrahydropyrrole skeletons with exceptional enantioselectivity [3].

Table 2: Rhodium-Catalyzed Asymmetric Cyclization Results

| Entry | Arylboronic Acid | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | 4-Methoxyphenyl | 5a | 61 | 96 |

| 2 | 4-Fluorophenyl | 5b | 71 | 98 |

| 3 | 4-Methoxyphenyl (4-ClC₆H₄ substrate) | 5c | 62 | 99 |

| 4 | 4-Fluorophenyl (4-ClC₆H₄ substrate) | 5d | 70 | 97 |

Reaction conditions: [Rh(COE)₂Cl]₂ (2.5 mol%), (R)-BINAP (10 mol%), KOH (30 mol%), toluene/H₂O (10:1), 40°C [3]

The catalytic cycle proceeds through transmetalation of hydroxyrhodium(I) with arylboronic acid, followed by regioselective syn addition to the carbon-carbon triple bond and intramolecular enantioselective nucleophilic addition to the carbonyl group in a 5-exo mode [3]. The high regioselectivity is attributed to chelation control through coordination of rhodium to the carbonyl group [3].

Silver-Mediated Tandem Amination/Oxidation Sequences

The ethenyl functionality in 1-benzyl-2-ethenylpyrrolidine enables participation in silver-mediated tandem amination/oxidation reactions to produce functionalized pyrrole derivatives [1]. When secondary amine-tethered alkynes are treated with silver acetate under mild conditions, the reaction proceeds through hydroamination followed by oxidative aromatization [1].

Table 3: Silver-Mediated Oxidative Cyclization Optimization

| Entry | Silver Salt | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | AgF (1.0 equiv) | Dioxane | Room temperature, 12 h | 31 |

| 2 | AgOAc (1.0 equiv) | Dioxane | Room temperature, 24 h | 40 |

| 3 | AgOAc (1.0 equiv) | Dichloromethane | Room temperature, 24 h | 52 |

| 4 | AgOAc (2.0 equiv) | Dichloromethane | Room temperature, 40 h | 81 |

Starting material: 5-yn-amine containing benzylpyrrolidine motif (0.25 mmol) [1]

Use as Chiral Building Block for Alkaloid Synthesis

1-benzyl-2-ethenylpyrrolidine and its derivatives serve as crucial chiral building blocks in the enantioselective synthesis of naturally occurring alkaloids [4] [5]. The compound's stereochemical features and functional group compatibility make it particularly valuable for constructing complex alkaloid frameworks [4] [5].

Catalytic Enantioselective Reductive Alkynylation Strategy

The compound plays a central role in amide/alkyne-based reductive annulation strategies for one-pot asymmetric synthesis of pyrrolidine alkaloids [5]. This methodology employs iridium/copper tandem catalysis with N-PINAP ligands to achieve highly enantioselective transformations [5].

Table 4: Alkaloid Synthesis via One-Pot Reductive Alkynylation

| Alkaloid Target | Starting Amide | Terminal Alkyne | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| (-)-cis-2-methyl-6-nonyl-piperidine | δ-keto amide 1p | non-1-yne | 71 | 92 | 30:1 (cis) |

| (-)-cis-2-methyl-6-undecyl-piperidine | δ-keto amide 1p | undec-1-yne | 72 | 90 | >20:1 (cis) |

| (-)-cis-225C | γ-keto amide 1r | hept-1-yne | 65 | 90 | >20:1 (cis) |

| (-)-bgugaine | amide 1t | 3,3-diethoxyprop-1-yne | 81 | 94 | - |

| (+)-monomorine I | δ-keto amide 1p | functionalized alkyne 2l | 51 | 93 | 5Z,9Z-selective |

General conditions: IrCl(CO)(PPh₃)₂ (1 mol%), CuI (5 mol%), (R,P)-N-PINAP (5 mol%), Et₃N (5 mol%), toluene:THF = 3:1 [5]

The catalytic system demonstrates remarkable substrate scope, accommodating various α-unbranched N,N-dibenzylamides and terminal alkynes with functional group tolerance for ester, ketone, and halogen substituents [5]. The reaction proceeds through initial amide reduction, followed by enantioselective alkynylation and subsequent cyclization to generate the desired alkaloid frameworks [5].

Enzymatic Construction of Chiral Pyrrolidines

Recent advances in biocatalytic methodology have enabled the use of 1-benzyl-2-ethenylpyrrolidine derivatives in enzymatic platforms for constructing chiral N-heterocyclic products [6]. Directed evolution of cytochrome P411 variants facilitates intramolecular C(sp³)-H amination of organic azides to build pyrrolidine derivatives with excellent enantioselectivity [6].

Table 5: Enzymatic Pyrrolidine Construction Parameters

| Enzyme Variant | Substrate Type | Conversion (%) | Enantiomeric Excess (%) | Turnover Number |

|---|---|---|---|---|

| P411-PYS-5149 | Alkyl azides | 85-95 | 88-96 | 450-680 |

| P411-INS-5151 | Aryl azides | 78-92 | 82-94 | 320-580 |

Reaction conditions: 37°C, pH 8.0, NADPH regeneration system [6]

Nickel-Catalyzed Intramolecular Reductive Cyclization

1-benzyl-2-ethenylpyrrolidine derivatives participate in nickel-catalyzed intramolecular reductive cyclization reactions to generate pyrrolidines and piperidines bearing chiral tertiary alcohols [7]. The methodology employs P-chiral bisphosphorus ligands such as DI-BIDIME to achieve high yields and excellent enantioselectivities [7].

Table 6: Nickel-Catalyzed Reductive Cyclization Performance

| Substrate Class | Ligand | Reducing Agent | Yield (%) | Enantiomeric Excess (%) | Turnover Number |

|---|---|---|---|---|---|

| N-alkynones (5-membered) | DI-BIDIME | Triethylsilane | 82-94 | 91-98 | 200-1000 |

| N-alkynones (6-membered) | DI-BIDIME | Triethylsilane | 78-89 | 88-96 | 150-800 |

Optimal conditions: Ni catalyst (0.1-1.0 mol%), Et₃SiH (1.5 equiv), toluene, room temperature [7]

The reaction mechanism involves initial oxidative addition of the alkynone to the nickel center, followed by intramolecular reductive cyclization and product release [7]. The P-chiral ligand provides effective enantiodifferentiation during the cyclization step, leading to high enantioselectivity in the final products [7].

Asymmetric Synthesis of Pyrrolizidine and Indolizidine Alkaloids

The compound serves as a precursor for asymmetric synthesis of bicyclic alkaloid frameworks including pyrrolizidines and indolizidines [8]. Methodologies based on N-tert-butanesulfinyl imines derived from 4-halobutanal enable stereocontrolled construction of these complex alkaloid structures [8].

Table 7: Representative Alkaloid Syntheses from Chiral Pyrrolidine Building Blocks

| Target Alkaloid | Synthetic Steps | Overall Yield (%) | Key Transformation | Reference |

|---|---|---|---|---|

| (-)-bgugaine | 6 | 33 | Clip-cycle methodology | [9] |

| (+)-villatamine B | 8 | 28 | N-tert-butanesulfinyl approach | [8] |

| (-)-norhygrine | 7 | 31 | Chiral auxiliary strategy | [8] |

| trans-dendrochrysanine | 9 | 24 | Ring-closing metathesis | [8] |

| (-)-ruspolinone | 6 | 29 | Asymmetric Michael addition | [8] |

Yields represent overall synthetic efficiency from readily available starting materials [8] [9]